N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrrolidinyl ring, a propoxyphenyl group, and a methoxybenzohydrazide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide typically involves multiple steps, including the formation of the pyrrolidinyl ring and the subsequent attachment of the propoxyphenyl and methoxybenzohydrazide groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
- Ethyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate
Uniqueness
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-methoxybenzohydrazide |
InChI |
InChI=1S/C21H23N3O5/c1-3-11-29-16-9-7-15(8-10-16)24-19(25)13-18(21(24)27)22-23-20(26)14-5-4-6-17(12-14)28-2/h4-10,12,18,22H,3,11,13H2,1-2H3,(H,23,26) |
InChI Key |
MYFHPNXAPMKRES-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.